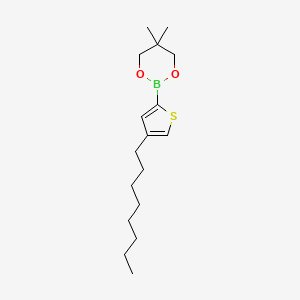![molecular formula C12H13N3O3 B8536751 3-[(3-Nitroquinolin-4-yl)amino]propan-1-ol](/img/structure/B8536751.png)
3-[(3-Nitroquinolin-4-yl)amino]propan-1-ol
概要
説明
3-[(3-Nitroquinolin-4-yl)amino]propan-1-ol: is an organic compound with the molecular formula C12H13N3O3 . It is a derivative of quinoline, a heterocyclic aromatic organic compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Nitroquinolin-4-yl)amino]propan-1-ol typically involves the following steps:
Nitration of Quinoline: The starting material, quinoline, undergoes nitration to introduce a nitro group at the 3-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Amination: The nitroquinoline is then subjected to amination, where an amino group is introduced at the 4-position. This can be done using reagents like ammonia or amines under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
3-[(3-Nitroquinolin-4-yl)amino]propan-1-ol: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (K2Cr2O7) or other oxidizing agents.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Various alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of 3-(3-Aminoquinolin-4-ylamino)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
3-[(3-Nitroquinolin-4-yl)amino]propan-1-ol: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 3-[(3-Nitroquinolin-4-yl)amino]propan-1-ol involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death .
類似化合物との比較
3-[(3-Nitroquinolin-4-yl)amino]propan-1-ol: can be compared with other similar compounds such as:
3-Aminopropan-1-ol: A primary amine and alcohol, lacking the quinoline and nitro groups.
2-Methyl-1-(3-nitroquinolin-4-ylamino)propan-2-ol: A similar compound with a methyl group at the 2-position.
The uniqueness of This compound lies in its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C12H13N3O3 |
|---|---|
分子量 |
247.25 g/mol |
IUPAC名 |
3-[(3-nitroquinolin-4-yl)amino]propan-1-ol |
InChI |
InChI=1S/C12H13N3O3/c16-7-3-6-13-12-9-4-1-2-5-10(9)14-8-11(12)15(17)18/h1-2,4-5,8,16H,3,6-7H2,(H,13,14) |
InChIキー |
GUCAFXFKZFJAMJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)[N+](=O)[O-])NCCCO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
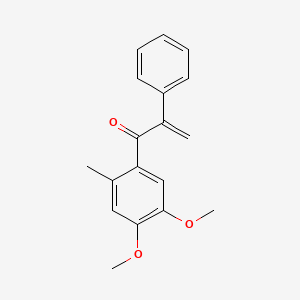
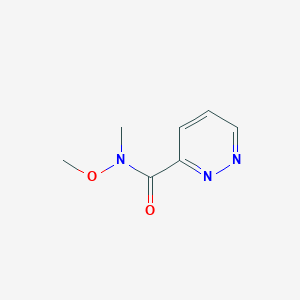

![7-(Pyridin-3-yl)carbonylimidazo[5,1-b]thiazole](/img/structure/B8536689.png)
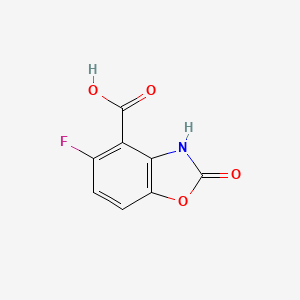
![2-[2-(4-Cyanophenyl)ethoxy]ethanol](/img/structure/B8536699.png)
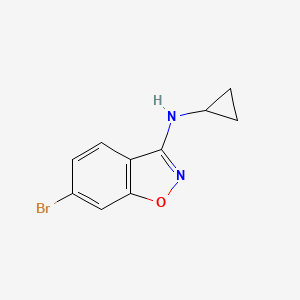
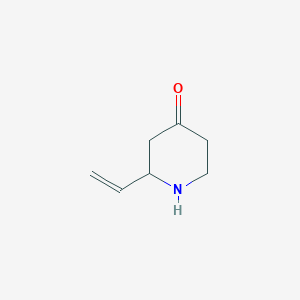
![2-[2-Amino-4-(trifluoromethyl)phenyl]isoindoline](/img/structure/B8536725.png)
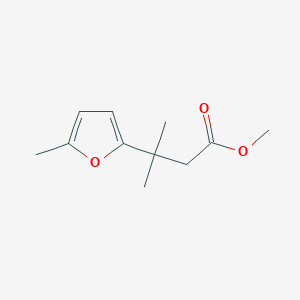
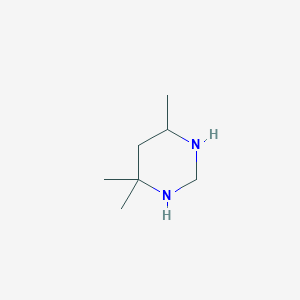
![Methyl[(morpholin-4-yl)sulfanyl]carbamyl fluoride](/img/structure/B8536747.png)
![1h-Indole-2-carboxylic acid,3-phenyl-1-[[4-[(phenylsulfonyl)amino]phenyl]methyl]-](/img/structure/B8536754.png)
